Cyclethrin
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
97-11-0 |
|---|---|
Molecular Formula |
C21H28O3 |
Molecular Weight |
328.4 g/mol |
IUPAC Name |
(3-cyclopent-2-en-1-yl-2-methyl-4-oxocyclopent-2-en-1-yl) 2,2-dimethyl-3-(2-methylprop-1-enyl)cyclopropane-1-carboxylate |
InChI |
InChI=1S/C21H28O3/c1-12(2)10-15-19(21(15,4)5)20(23)24-17-11-16(22)18(13(17)3)14-8-6-7-9-14/h6,8,10,14-15,17,19H,7,9,11H2,1-5H3 |
InChI Key |
YJXNJQHBVKTWCC-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=O)CC1OC(=O)C2C(C2(C)C)C=C(C)C)C3CCC=C3 |
Canonical SMILES |
CC1=C(C(=O)CC1OC(=O)C2C(C2(C)C)C=C(C)C)C3CCC=C3 |
Other CAS No. |
97-11-0 |
Origin of Product |
United States |
Synthesis and Chemical Modifications of Cyclethrin and Its Analogs
Early Synthetic Approaches to Cyclethrin
The fundamental synthetic strategy for pyrethroids, including this compound, revolves around the esterification of a cyclopropanecarboxylic acid moiety with an appropriate alcohol moiety nih.govi.moscowscispace.comcore.ac.uk. Early efforts in pyrethroid synthesis primarily focused on replacing the less stable keto-alcohol components found in natural pyrethrins (B594832) with more stable synthetic alcohol structures researchgate.networldscientific.com. Chrysanthemic acid, a key component of natural pyrethrins, was a preferred acid moiety for these synthetic endeavors researchgate.net.
While specific detailed reaction schemes for the early synthesis of this compound are not extensively documented in broad reviews, its production involved a series of steps consistent with the general principles of pyrethroid synthesis. The objective was to create an ester that retained the insecticidal efficacy of natural pyrethrins but with improved stability.
Stereochemical Considerations in this compound Synthesis
A critical aspect of pyrethroid chemistry, directly impacting their biological activity, is stereochemistry. Synthetic pyrethroids, including this compound, are chiral compounds and often exist as complex mixtures of stereoisomers epo.orgresearchgate.netchemistryviews.orgbcpcpesticidecompendium.org. The insecticidal action of these compounds is highly stereospecific, meaning that different stereoisomers can exhibit vastly different levels of activity researchgate.netacs.org.
This compound itself is described as an "isomeric substance with mixed stereochemistry" googleapis.com. For pyrethroids possessing the cyclopropane (B1198618) moiety, such as this compound, the presence of two chiral centers within the cyclopropane ring leads to two pairs of diastereomers, typically designated as cis and trans isomers epo.orggoogleapis.com. The orientation of substituents at the C-1 and C-3 positions relative to the cyclopropane ring plane determines this cis or trans configuration epo.org. Generally, both cis- and trans-isomers on the cyclopropane ring can be insecticidal, but their efficacy and preferred applications often differ (e.g., cis-isomers for agricultural use and trans-isomers for household use, though exceptions exist) researchgate.netacs.org.
The importance of stereochemistry has led to a trend in commercial production towards "chiral switches," where mixtures of isomers are replaced by resolved, more active forms epo.orgresearchgate.net. This highlights the ongoing efforts to synthesize specific stereoisomers to maximize insecticidal potency and optimize the toxicological profile.
Rational Design Principles for Pyrethroid Derivatives
The development of pyrethroid insecticides has been a testament to rational design principles, focusing on optimizing structural features for enhanced activity and developing diverse analogs.
Pyrethroids exert their insecticidal effects by acting as neurotoxins, primarily targeting the voltage-dependent sodium channels in the insect nervous system nih.govepo.orgscispace.comcore.ac.uk. This interaction disrupts the normal electrical impulse transmission, leading to hyperexcitation, paralysis, and ultimately, the death of the insect epo.org.
Several structural features are crucial for optimizing insecticidal activity:
Lipophilicity: The lipophilic nature of pyrethroids is important as it facilitates their delivery to the site of action within the insect's nerve scispace.com.
Photostability: A major limitation of natural pyrethrins was their rapid degradation upon exposure to light. Rational design efforts focused on introducing structural modifications to enhance photostability, leading to the development of more environmentally persistent synthetic pyrethroids nih.govi.moscowepo.orgcore.ac.uk. For instance, modifications to the chrysanthemic acid moiety improved the photostability of second-generation pyrethroids i.moscow.
Specific Group Introductions: The introduction of certain functional groups, such as an alpha-cyano group at the alcohol moiety's alpha-position, significantly enhanced insecticidal activity, leading to the classification of Type II pyrethroids epo.orggoogle.com. This compound, however, is considered a Type I pyrethroid as it lacks this alpha-cyano group.
Quantitative Structure-Activity Relationship (QSAR) models have been instrumental in the rational design process. These computational tools relate the biological activity of a molecule to its physicochemical structure, enabling researchers to identify key structural characteristics and predict the activity of new compounds, thereby guiding synthetic efforts scispace.com.
The strategies employed in developing pyrethroid analogs have been diverse, aiming for improved efficacy, stability, and cost-effectiveness:
Biomimetic Synthesis: This approach involves simulating the natural biosynthetic pathways of pyrethrins to synthesize their analogs nih.govi.moscowscispace.com.
Substructure Splicing: This strategy involves combining highly active fragments from existing pesticides to create novel compounds with potentially enhanced or broader biological efficacy nih.govi.moscowscispace.com.
Esterification: As the core synthetic route, esterification remains central to pyrethroid analog development, requiring the synthesis of various chrysanthemic acid derivatives and alcohol components nih.govi.moscowscispace.com.
Structural Simplification and Cost Reduction: In some cases, strategies involved replacing the cyclopropane ring with less expensive structural elements, such as substituted benzene (B151609) rings, as seen in compounds like fenvalerate (B1672596), to reduce production costs core.ac.uk.
Molecular and Biochemical Mechanisms of Insecticidal Action of Cyclethrin
Presumed Interaction with Voltage-Gated Sodium Channels
Based on the known action of pyrethroids, Cyclethrin is expected to target the voltage-gated sodium channels which are crucial for the propagation of nerve impulses in insects. The binding of pyrethroid molecules to these channels is known to cause significant alterations in their gating kinetics.
Allosteric Modulation of Sodium Channel Gating
Pyrethroids are known to act as allosteric modulators of voltage-gated sodium channels. This means they bind to a site on the channel protein that is distinct from the pore through which sodium ions pass. This binding is thought to induce a conformational change in the channel, which in turn affects its ability to open and close. Specifically, pyrethroids are known to prolong the open state of the sodium channel, leading to a persistent influx of sodium ions.
Specific Binding Sites for Pyrethroids on Insect Sodium Channels
Extensive research on other pyrethroids has led to the identification of two distinct binding sites on insect voltage-gated sodium channels, designated as PyR1 and PyR2. These sites are located in different domains of the sodium channel protein. The binding of pyrethroid molecules to these sites is believed to be responsible for the observed modifications in channel gating. While it is highly probable that this compound also interacts with these sites, specific binding affinity data for this compound is not available in the current body of scientific literature.
Anticipated Neurophysiological Dysregulation in Target Organisms
The prolonged opening of sodium channels induced by pyrethroids leads to severe disruption of normal neuronal function in insects.
Repetitive Neuronal Firing and Hyperexcitability
The persistent influx of sodium ions caused by the modified sodium channels leads to a state of hyperexcitability in the insect's neurons. This results in the generation of repetitive and uncontrolled nerve impulses, or "trains" of action potentials, from a single stimulus. This uncontrolled firing disrupts the coordinated communication within the nervous system.
Impact on Nerve Impulse Transmission
The constant state of depolarization and repetitive firing ultimately leads to a blockage of nerve impulse transmission. This neuronal paralysis is a key factor in the insecticidal effect of pyrethroids, leading to the characteristic "knockdown" effect observed in poisoned insects, followed by paralysis and death.
Potential Synergistic Interactions with Co-Formulants
Pyrethroid insecticides, in general, can be formulated with other chemicals known as synergists to enhance their efficacy. A common synergist used with pyrethroids is piperonyl butoxide (PBO). PBO works by inhibiting metabolic enzymes in the insect, such as cytochrome P450 monooxygenases, which are responsible for detoxifying the insecticide. By preventing the breakdown of the pyrethroid, PBO increases its concentration and persistence at the target site, thereby amplifying its toxic effect. While this is a common strategy for pyrethroid formulations, specific studies and data tables detailing the synergistic ratio of this compound with PBO or other co-formulants are not available.
Biochemical Basis of Synergism (e.g., P450 Inhibition)
This compound, a member of the synthetic pyrethroid class of insecticides, functions as a neurotoxin primarily by targeting the voltage-gated sodium channels in the nervous systems of insects. patsnap.compatsnap.com However, the efficacy of pyrethroids can be diminished by the natural defense mechanisms of insects, particularly metabolic resistance. This resistance often involves the detoxification of the insecticide by powerful enzyme systems before it can reach its neurological target. To counteract this, insecticides like this compound are frequently formulated with synergists. Synergists are compounds that, while often having low toxicity themselves, enhance the insecticidal activity of another substance. europa.eupestgeekpodcast.com
The principal biochemical mechanism underlying this synergism is the inhibition of metabolic enzymes, most notably the cytochrome P450 monooxygenases (P450s). europa.eudoi.org The P450 superfamily of enzymes is a primary defense for insects against xenobiotics, including insecticides. These enzymes metabolize pyrethroids through oxidative processes, converting them into less toxic, water-soluble compounds that can be easily excreted. This detoxification prevents a lethal dose of the insecticide from reaching the nerve cells.
Synergists such as Piperonyl Butoxide (PBO) function by blocking the action of these P450 enzymes. pestgeekpodcast.com PBO acts as an inhibitor, binding to the active site of the P450 enzyme and preventing it from metabolizing the pyrethroid. europa.eu This inhibition leads to a buildup of the active insecticidal compound within the insect's body, allowing a greater concentration to reach the target site and exert its toxic effect. This process can overcome metabolic resistance in insect populations and can also delay its development. europa.eupestgeekpodcast.com The inhibition can be categorized as reversible (competitive or non-competitive) or irreversible (mechanism-based), where the synergist is converted into a reactive intermediate that binds permanently to the enzyme, causing a long-lasting loss of activity. nih.govdeakin.edu.au
| Component | Biochemical Role | Interaction Effect |
|---|---|---|
| Pyrethroid (e.g., this compound) | Primary insecticide; targets voltage-gated sodium channels in insect nerve cells. patsnap.comnih.gov | Causes nerve hyperexcitation, leading to paralysis and death. patsnap.combigpesticides.com |
| Cytochrome P450 Monooxygenases | Detoxification enzyme system in insects. | Metabolizes and breaks down the pyrethroid insecticide, reducing its toxicity and efficacy. europa.eu |
| Synergist (e.g., Piperonyl Butoxide) | Inhibitor of metabolic enzymes. | Binds to and inhibits Cytochrome P450s, preventing the breakdown of the pyrethroid and increasing its effective concentration at the target site. pestgeekpodcast.comcomplianceservices.com |
Efficacy Enhancement Studies with this compound Synergists
While specific efficacy studies focusing solely on this compound are not extensively detailed in publicly available research, the principles of its synergism are well-established through numerous studies on other pyrethroids. These studies provide a clear model for the enhanced insecticidal activity expected when this compound is combined with synergists like Piperonyl Butoxide (PBO) or MGK 264 (N-Octyl Bicycloheptene Dicarboximide).
Research consistently demonstrates that the addition of a synergist significantly lowers the lethal concentration (LC50) of a pyrethroid required to control a target pest population, particularly those that have developed metabolic resistance.
A study investigating the efficacy of PBO with the pyrethroid deltamethrin (B41696) against various field-collected mosquito larvae provides a clear example of this enhancement. The synergistic ratio (SR), calculated by dividing the LC50 of the insecticide alone by the LC50 of the insecticide with the synergist, quantifies the increase in efficacy. The results showed that PBO is an effective synergist with deltamethrin against all species tested. nih.gov
| Treatment | LC50 (ppm) | Synergistic Ratio (SR) |
|---|---|---|
| Deltamethrin Alone | 0.0031 | - |
| Deltamethrin + PBO (1:6 Ratio) | 0.00098 | 3.16 |
Further studies have examined the impact of PBO on the behavioral and mortality outcomes in pyrethroid-resistant mosquitoes. In one such study, field strains of Aedes aegypti were exposed to deltamethrin with and without pretreatment with PBO. The results showed a dramatic increase in both knockdown and mortality rates in the PBO-pretreated groups. The mortality of field mosquitoes pretreated with PBO increased by a factor of 2 to 75 compared to those treated with deltamethrin alone. nih.gov
| Treatment | Knockdown Percentage | Mortality Percentage |
|---|---|---|
| Deltamethrin Alone | ≤3.75% | 0 - 6.70% |
| PBO + Deltamethrin | 11.23% - 54.91% | Increased 2- to 75-fold |
Another widely used synergist, MGK 264, functions similarly to PBO by inhibiting the mixed-function oxidase (MFO) system in insects, preventing the metabolic breakdown of insecticides. pestgeekpodcast.com These studies collectively affirm the crucial role of synergists in enhancing the efficacy of pyrethroids like this compound, serving as a vital tool for managing insect pests and mitigating the effects of resistance.
Metabolism and Biotransformation of Cyclethrin in Biological Systems
Enzymatic Pathways of Cyclethrin Degradation in Insects
The degradation of pyrethroids in insects is predominantly carried out by two major enzyme superfamilies: carboxylesterases and cytochrome P450 monooxygenases. These enzymes play a crucial role in detoxifying the insecticide, often leading to the development of insecticide resistance.
Ester Hydrolysis Mechanisms
Ester hydrolysis, mediated by carboxylesterases, is a primary detoxification pathway for many pyrethroids. This process involves the cleavage of the ester bond that links the acid and alcohol moieties of the pyrethroid molecule. This initial step typically results in a significant reduction of the compound's insecticidal activity. While this is a known mechanism for pyrethroids in general, specific studies detailing the role of esterases in the hydrolysis of this compound, including the specific enzymes involved and the kinetics of this reaction in different insect species, are not available.
Cytochrome P450-Mediated Oxidation Pathways
Cytochrome P450 monooxygenases (P450s) represent another critical enzymatic system involved in the metabolism of pyrethroids. These enzymes catalyze a variety of oxidative reactions, including hydroxylation, epoxidation, and ether cleavage. These modifications increase the water solubility of the insecticide, facilitating its excretion from the insect's body. The specific P450 enzymes responsible for oxidizing this compound and the resulting oxidative pathways have not been identified in published research. For other pyrethroids, P450-mediated oxidation is a key mechanism of detoxification and a significant factor in resistance.
Identification and Characterization of this compound Metabolites
A critical aspect of understanding the biotransformation of any xenobiotic is the identification and characterization of its metabolites. This information provides insights into the detoxification pathways and the potential for bioactivation or the formation of more persistent and toxic byproducts. Despite the importance of this knowledge, there is no available data identifying the specific metabolites of this compound in any insect species. Consequently, a detailed metabolic map for this compound cannot be constructed.
Comparative Metabolism Across Insect Species
The metabolism of insecticides can vary significantly among different insect species due to variations in their enzymatic arsenals. Comparative metabolic studies are therefore essential for understanding species-specific susceptibility and the potential for resistance development. Such studies for this compound, comparing its metabolic fate in various pest and beneficial insect species, have not been reported. This lack of comparative data limits the ability to predict the efficacy and environmental impact of this compound across different ecosystems.
Mechanisms of Insect Resistance to Cyclethrin
Genetic Basis of Pyrethroid Resistance
The primary mode of action for pyrethroids involves disrupting the normal function of voltage-gated sodium channels in the insect nervous system, leading to hyperexcitation, paralysis, and ultimately death mims.comherts.ac.ukwikipedia.orgnih.govmdpi.com. Resistance at the target site typically involves genetic alterations in the gene encoding these sodium channels.
One of the most well-characterized mechanisms of pyrethroid resistance is target-site insensitivity, often referred to as "knockdown resistance" (kdr) nih.govmdpi.complos.org. This mechanism is conferred by specific point mutations in the voltage-sensitive sodium channel (Vssc) gene, which reduce the binding affinity of pyrethroids to their target site nih.govmdpi.complos.orgnih.gov. The initial kdr mutation, identified as a leucine (B10760876) to phenylalanine substitution (L1014F), was first observed in house flies (Musca domestica) plos.org. Other kdr-type mutations have since been identified in various insect species, including L1014H (kdr-his) in house flies and F1534C, V1016G, and S989P in mosquitoes like Aedes aegypti and Aedes albopictus nih.govplos.orgplos.orgwho.intfrontiersin.org.
A more severe form of target-site resistance, known as "super-kdr," typically involves the co-occurrence of kdr mutations with additional mutations in the sodium channel gene plos.orgnih.govnih.govirac-online.org. For instance, in house flies, the super-kdr phenotype is associated with the M918T mutation in combination with L1014F plos.org. In tropical bed bugs (Cimex hemipterus), super-kdr mutations like M918I and L1014F have been identified alongside the kdr-associated D953G nih.gov. These super-kdr mutations generally lead to higher levels of pyrethroid resistance compared to kdr mutations alone nih.gov.
Polymorphisms in the sodium channel gene (VGSC or Vssc) are directly linked to the observed resistance phenotypes nih.govnih.govmednexus.org. These genetic variations result in an altered sodium channel that is less sensitive to the disruptive effects of pyrethroids mdpi.complos.org. For example, studies on Aedes aegypti have shown that the F1534C mutation, either alone or in combination with other kdr mutations like V1016G, is strongly associated with resistance to pyrethroids such as permethrin (B1679614) and deltamethrin (B41696) plos.orgwho.intnih.gov. The presence and frequency of these mutant alleles within an insect population directly correlate with the level of pyrethroid resistance observed nih.gov.
The following table summarizes some common kdr and super-kdr mutations identified in various insect species and their associated resistance to pyrethroids:
| Mutation Site | Amino Acid Change | Insect Species (Example) | Associated Pyrethroid Resistance | Source |
| L1014 | L1014F | Musca domestica (House Fly) | General Pyrethroid, kdr | plos.org |
| L1014 | L1014H | Musca domestica (House Fly) | General Pyrethroid, kdr-his | plos.org |
| M918 + L1014 | M918T + L1014F | Musca domestica (House Fly) | General Pyrethroid, super-kdr | plos.org |
| F1534 | F1534C | Aedes aegypti, A. albopictus | Deltamethrin, Permethrin, Cyfluthrin (B156107) | nih.govplos.orgwho.intfrontiersin.org |
| V1016 | V1016G | Aedes aegypti | Permethrin, Lambda-cyhalothrin (B1674341) | who.int |
| S989 | S989P | Aedes aegypti | Permethrin, Lambda-cyhalothrin | who.int |
| I1532 | I1532T | Aedes albopictus | Beta-cypermethrin, Deltamethrin, Permethrin | frontiersin.org |
| M918 | M918I | Cimex hemipterus | Permethrin, super-kdr | nih.gov |
Metabolic Resistance Mechanisms
Metabolic resistance involves the insect's ability to detoxify or metabolize the insecticide before it can reach its target site in sufficient concentration. This is primarily mediated by the enhanced activity or overexpression of specific enzyme families.
Key enzyme families involved in the metabolic detoxification of pyrethroids include cytochrome P450 monooxygenases (P450s), esterases (carboxylesterases), and glutathione (B108866) S-transferases (GSTs) nih.govresearchgate.netnih.govd-nb.info. These enzymes modify the chemical structure of the insecticide, rendering it less toxic or facilitating its excretion.
Cytochrome P450 Monooxygenases (P450s) : P450s are a diverse superfamily of enzymes that play a crucial role in phase I detoxification by catalyzing oxidative reactions, such as hydroxylation, epoxidation, and dealkylation, on a wide range of xenobiotics, including pyrethroids nih.govnih.govd-nb.infoentostudio.it. Elevated P450 activity has been consistently linked to pyrethroid resistance in various insect pests. For instance, in Culex quinquefasciatus, overexpression of specific P450 genes like CYP6AA7 (10-fold), CYP9J34 (9.0-fold), and CYP6Z2 (5.0-fold) was observed in permethrin-resistant strains nih.gov. Studies on bed bugs (Cimex lectularius) have also shown significantly increased P450 monooxygenase activity (e.g., 2.9-fold higher) in resistant populations compared to susceptible ones, contributing to deltamethrin resistance entostudio.it.
Esterases : Esterases are enzymes that catalyze the hydrolysis of ester bonds, a common feature in pyrethroid structures nih.govnih.gov. Increased esterase activity can lead to the rapid breakdown of pyrethroids into less toxic metabolites nih.govnih.gov. In Culex quinquefasciatus, esterase genes, including alpha-Esterase and Esterase B1, were found to be overexpressed (9.0-fold in larvae, 2.5-fold in adults) in permethrin-resistant strains nih.gov. Similarly, enhanced esterase activity (e.g., 1.3-fold higher) has been reported in pyrethroid-resistant bed bug populations entostudio.it.
The following table illustrates examples of enhanced enzyme activity contributing to pyrethroid resistance:
| Enzyme Family | Example Gene/Enzyme | Insect Species (Example) | Fold Increase (Resistant vs. Susceptible) | Associated Pyrethroid Resistance | Source |
| Cytochrome P450s | CYP6AA7 | Culex quinquefasciatus | 10-fold (larvae & adults) | Permethrin | nih.gov |
| Cytochrome P450s | CYP9J34 | Culex quinquefasciatus | 9.0-fold | Permethrin | nih.gov |
| Cytochrome P450s | CYP6Z2 | Culex quinquefasciatus | 5.0-fold | Permethrin | nih.gov |
| Cytochrome P450s | (General activity) | Cimex lectularius | 2.9-fold | Deltamethrin | entostudio.it |
| Esterases | (General activity) | Cimex lectularius | 1.3-fold | Deltamethrin | entostudio.it |
| Esterases | Alpha-Esterase, Esterase B1 | Culex quinquefasciatus | 9.0-fold (larvae), 2.5-fold (adults) | Permethrin | nih.gov |
The increased activity of detoxification enzymes is often a result of gene amplification or upregulation of the genes encoding these enzymes in resistant insect strains nih.govresearchgate.netnih.gov. Gene amplification involves an increase in the number of copies of specific genes, leading to higher production of the corresponding enzymes. Upregulation refers to an increase in the expression levels of these genes, resulting in more enzyme protein being synthesized. For instance, studies have shown that insecticide resistance is likely conferred by increased gene expressions of esterase, GST, and P450 genes nih.gov. Genomic studies in Cimex species have revealed the overexpression of several genes associated with insecticide resistance researchgate.net. This genetic adaptation allows resistant insects to produce a greater quantity of detoxification enzymes, enabling them to metabolize pyrethroids like Cyclethrin more efficiently and survive exposure nih.govnih.gov.
Cross-Resistance Patterns with Other Insecticide Classes
Cross-resistance occurs when resistance to one insecticide confers resistance to other insecticides, even those not directly used for selection pressure researchgate.net. This phenomenon is particularly relevant for pyrethroids like this compound, as resistance mechanisms can often extend to other compounds within the pyrethroid class or even to insecticides with different modes of action.
Resistance to one pyrethroid frequently results in cross-resistance to other pyrethroids (e.g., permethrin, deltamethrin, cypermethrin (B145020), lambda-cyhalothrin), especially if the underlying mechanism is target-site insensitivity (kdr/super-kdr mutations) or broad-spectrum metabolic detoxification nih.govresearchgate.netunirioja.es. For example, Aedes aegypti populations resistant to permethrin and lambda-cyhalothrin due to kdr mutations also showed resistance to cyfluthrin who.int. Similarly, a pyrethroid-resistant strain of Aedes aegypti with the 410L+1016I+1534C kdr allele showed varying levels of cross-resistance to 20 different insecticides targeting the sodium channel nih.gov.
In some cases, metabolic resistance mechanisms, particularly enhanced P450 activity, can lead to cross-resistance to insecticides from entirely different chemical classes, such as organophosphates, carbamates, or neonicotinoids, if these enzymes also play a role in their detoxification researchgate.netresearchgate.netplantprotection.plnih.gov. For instance, pyrethroid-resistant populations of Listronotus maculicollis exhibited decreased toxicity to chlorpyrifos (B1668852) (an organophosphate), spinosad, clothianidin (a neonicotinoid), and indoxacarb (B177179) nih.gov. This broad cross-resistance highlights the challenge in managing insecticide resistance and underscores the need for diverse resistance management strategies.
Molecular Epidemiology of this compound Resistance in Pest Populations
Molecular epidemiology studies the distribution and determinants of resistance within pest populations, utilizing molecular tools to track resistance alleles and understand their spread. For pyrethroids like this compound, this involves monitoring the prevalence of kdr mutations and the expression levels of detoxification genes across geographical areas and over time. nih.govresearchgate.netnih.gov
The detection of specific resistance-associated mutations, such as kdr alleles, provides a rapid and useful screening tool for monitoring resistance and informing targeted chemical applications for vector control. who.intnih.gov For instance, molecular surveillance has revealed the widespread presence of kdr mutations in major vector species like Aedes aegypti and Anopheles gambiae s.l., which are often exposed to pyrethroids, including this compound. who.intnih.govmdpi.commdpi.com
Table 2: Example of kdr Mutation Frequencies in Aedes aegypti Populations Resistant to Pyrethroids (Saudi Arabia) who.int
| Insecticide Tested (Resistance) | Mutation (S989P) - Homozygous Resistant (RR%) | Mutation (S989P) - Heterozygous (RS%) | Mutation (S989P) - Not Detected (ND%) |
| Permethrin (Resistant) | 18.8% (3/16 samples) | - | 81.2% (13/16 samples) |
| Lambda-cyhalothrin (Resistant) | 55.5% (10/18 samples) | 5.5% (1/18 samples) | 39% (7/18 samples) |
Note: Data adapted from a study on Aedes aegypti resistance to pyrethroids in Saudi Arabia, illustrating the molecular detection of kdr mutations. who.int
Molecular monitoring techniques, often PCR-based, allow for accurate estimates of resistance gene frequencies from relatively small sample sizes. nih.gov These studies can reveal whether resistance alleles have arisen once and spread, or if multiple independent origins have occurred, depending on the population biology of the pest insect. researchgate.netnih.gov Understanding the molecular epidemiology of resistance is crucial for developing effective resistance management strategies, including the rotational use of insecticides and the development of new control agents. researchgate.netgoogle.comnih.gov
Environmental Fate and Ecotoxicology of Cyclethrin
Environmental Transport and Distribution
The transport and distribution of a pesticide in the environment are governed by its physicochemical properties and interactions with different matrices such as soil, water, and air. For Cyclethrin, specific quantitative data on these processes are generally unavailable herts.ac.uk.
Adsorption refers to the binding of a chemical to surfaces, while desorption is its release. These processes significantly influence a compound's mobility and bioavailability in soil and sediment epa.gov. For this compound, specific data regarding its adsorption and desorption characteristics in soil and sediment matrices are not published herts.ac.uk. General principles for pyrethroid insecticides suggest a strong tendency to sorb to soil particles, which can limit their movement through the soil profile researchgate.netnih.govpiat.org.nz. However, without specific studies on this compound, the extent of its adsorption and desorption cannot be definitively stated.
Leaching involves the downward movement of soluble chemicals through soil to groundwater, while runoff refers to surface water flow carrying contaminants into aquatic systems longdom.orgfao.org. The strong sorption of pesticides to soil can reduce leaching but may increase the potential for runoff, especially when associated with eroded soil particles researchgate.netnih.gov. For this compound, specific research findings on its leaching potential or runoff dynamics in aquatic systems are not available in the examined literature herts.ac.uk.
Volatilization is the process by which a chemical converts from a liquid or solid phase to a gaseous phase and enters the atmosphere iupac.orgnih.gov. Atmospheric transport can then distribute these airborne chemicals over varying distances iupac.orgcopernicus.org. For this compound, there are no published data on the maximum percentage of applied dose lost from plant or soil surfaces due to volatilization herts.ac.uk. This indicates a lack of specific research on its atmospheric transport potential.
Degradation Pathways in Environmental Compartments
Degradation pathways describe how a chemical substance breaks down into smaller molecules through biotic (biodegradation) or abiotic (hydrolysis, photolysis, oxidation) means chemsafetypro.com. Half-lives (DT50) are used to measure stability and persistence chemsafetypro.com. For this compound, detailed information on its degradation pathways and rates in environmental compartments is largely absent herts.ac.ukherts.ac.uk.
Photolytic degradation occurs when a molecule absorbs photons, particularly from sunlight, leading to its breakdown nih.gov. This can involve photodissociation or changes in molecular shape, often through oxidation nih.gov. For this compound, specific data on its photochemical oxidative half-life (DT₅₀) under environmental conditions, which would indicate its risk for long-range air transport, are not available herts.ac.uk. While other pyrethroids like lambda-cyhalothrin (B1674341) show relative photostability under natural irradiation but faster degradation under UV light nih.govinchem.org, this cannot be directly extrapolated to this compound without specific studies.
Hydrolytic stability refers to a compound's resistance to hydrolysis, a process where a chemical reacts with water, often leading to the cleavage of an ester linkage iql-nog.com. Pyrethroids are esters, and their hydrolytic stability can vary iql-nog.com. For this compound, there is no published information on its hydrolytic stability or identified degradation products (metabolites) resulting from hydrolysis in environmental contexts herts.ac.uk.
Microbial Biotransformation in Soil and Water
The microbial biotransformation of pyrethroid insecticides, including compounds like this compound, is a significant process in their environmental degradation. Generally, microorganisms, including various bacteria and fungi, are capable of degrading pyrethroids in both liquid cultures and soils. frontiersin.orgnih.govresearchgate.net The primary metabolic degradation pathways for synthetic pyrethroids involve the hydrolysis of the ester linkage and oxidation, often on the phenoxy ring. scispace.comnih.gov For instance, studies on other pyrethroids like β-cyfluthrin have proposed degradation pathways mainly through ester hydrolysis and oxidation, mediated by enzymes such as carboxylesterase and oxidoreductase. nih.gov While these general mechanisms apply to the pyrethroid class, detailed research findings specifically outlining the microbial biotransformation pathways and intermediate metabolites of this compound in soil and water are not extensively documented in the available literature. herts.ac.uk
Persistence and Environmental Half-Life Variations of this compound
Information regarding the specific persistence and environmental half-life variations of this compound is limited in published data. herts.ac.uk However, for pyrethroid insecticides as a class, environmental half-lives can vary widely depending on several environmental factors. orst.edu In general, the degradation of pyrethroids in soil is primarily attributed to microbial activity. nih.govscispace.com Factors such as temperature, soil moisture content, and soil type can significantly influence the degradation rates of pyrethroids. For example, higher temperatures and increased soil moisture content have been shown to decrease the half-life of some pyrethroids. nih.gov Adsorption to soil particles also plays a crucial role, with pyrethroids typically being adsorbed onto soil particles and exhibiting low mobility in the environment. inchem.orgresearchgate.net In aquatic environments, factors such as pH, suspended solids, and photolysis can influence persistence. Pyrethroids tend to adsorb strongly to suspended solids and sediments, which can reduce their short-term bioavailability in the water column but may also decrease their degradation rates. nih.gov
Ecotoxicological Impacts on Non-Target Environmental Organisms
Synthetic pyrethroid insecticides, including this compound, are known to be highly toxic to a range of non-target organisms, particularly aquatic life and insects. researchgate.netslideshare.netnih.govcdc.govnih.govmdpi.com
Effects on Aquatic Biota (e.g., Fish, Invertebrates)
This compound is highly toxic to many fish species. slideshare.netpen2print.org Studies have shown that even at low concentrations, it can induce significant adverse effects. For aquatic invertebrates, an acute 48-hour EC₅₀ value for Daphnia magna has been reported as 0.055 mg L⁻¹. herts.ac.ukherts.ac.uk
Research on the effects of this compound on fish, such as the catfish Clarias batrachus, has revealed notable histopathological and histochemical changes in the liver. These changes included cytoplasmic vacuolization of hepatocytes, congestion of blood vessels, inflammatory leucocytic infiltration, necrosis, and lipid infiltration. pen2print.org Furthermore, histochemical analysis indicated a reduction in glycogen (B147801) and total protein content within the hepatocytes, alongside an increase in the activity of enzymes related to filtration mechanisms in the body. pen2print.org These findings underscore the significant impact of this compound on the physiological and cellular integrity of aquatic organisms. pen2print.org
Table 1: Acute Ecotoxicological Data for this compound on Aquatic Biota
| Organism | Endpoint | Value (mg L⁻¹) | Duration | Source |
| Daphnia magna | Acute 48 hr EC₅₀ | 0.055 | 48 hours | herts.ac.ukherts.ac.uk |
Bioavailability of this compound in Environmental Systems
Bioavailability refers to the fraction of a chemical compound that is accessible to organisms for uptake and subsequent biological effects aesacademy.org. For pesticides like this compound, understanding bioavailability is crucial for assessing their environmental impact and potential ecotoxicological risks.
This compound is classified as a pyrethroid insecticide herts.ac.ukherts.ac.uk. Pyrethroids are known for their low vapor pressures and high octanol-water partition coefficients (log KOW), which indicate a low tendency to volatilize and a strong affinity for organic matter, soils, and clay udelas.ac.pa. The predicted XlogP for this compound is 5.2 uni.lu. A log KOW value greater than 4 suggests that a chemical is not very soluble in water (hydrophobic), and values greater than 8 indicate that a substance is not readily bioavailable epa.gov. While this compound's predicted XlogP of 5.2 falls within the range where chemicals tend to bioconcentrate in the lipid portion of organisms, its strong affinity for organic matter and soil can significantly reduce its bioavailability in environmental matrices udelas.ac.paepa.gov.
The sorption of pyrethroids to particulates, such as soil particles and organic matter in aquatic systems, generally reduces their bioavailability to non-target organisms udelas.ac.pa. This strong sorption means that a significant portion of the compound may become sequestered, making it less available for uptake by aquatic organisms or plants udelas.ac.pa. For instance, studies on other pyrethroids have shown that even low concentrations of dissolved organic carbon can sequester a substantial percentage of the added compound, and exposure in water-sediment systems can significantly reduce toxicity compared to water-only scenarios, primarily due to reduced bioavailability rather than rapid degradation udelas.ac.pa.
The limited specific data on this compound's bioavailability suggests that its environmental behavior is likely influenced by similar principles observed for other pyrethroids. Its hydrophobic nature would drive its partitioning towards organic phases in soil and sediment, thereby reducing its aqueous bioavailability.
Table 1: Predicted Physicochemical Property of this compound Relevant to Bioavailability
| Property | Value | Source |
| XlogP (predicted) | 5.2 | uni.lu |
Analytical Methodologies for Cyclethrin Detection and Quantification
Extraction and Sample Preparation Techniques for Environmental Matrices
Effective extraction and sample preparation are paramount for isolating Cyclethrin from complex environmental matrices, minimizing matrix interferences, and concentrating the analyte to detectable levels scioninstruments.comnih.goveuropa.eu. Environmental matrices commonly include water, soil, and sediment.
Common extraction techniques applicable to pyrethroids like this compound in environmental samples include:
Liquid-Liquid Extraction (LLE): This technique involves transferring the analyte from an aqueous phase to an immiscible organic solvent based on differential solubility. For example, dichloromethane (B109758) has been utilized for the extraction of synthetic pyrethroids from fruit and vegetable samples thaiscience.inforesearchgate.net. Similarly, for β-cyfluthrin, another pyrethroid, liquid-liquid extraction from water samples has been performed using n-hexane and dichloromethane researchgate.net. LLE is well-suited for separating compounds with varying polarities scioninstruments.com.
Solid-Phase Extraction (SPE): SPE is a versatile technique where analytes are isolated from a sample matrix using a solid sorbent scioninstruments.com. It is widely used to remove matrix interferences and enrich target compounds, requiring small amounts of solvent demarcheiso17025.com. Graphitized carbon cartridges are frequently employed for the cleanup of pyrethroid extracts from various matrices, including fruits and vegetables thaiscience.inforesearchgate.net. For sediment and soil samples, cleanup often involves stacked graphitized carbon and alumina (B75360) SPE cartridges usgs.gov.
Microwave-Assisted Extraction (MAE): MAE is an efficient technique for extracting analytes from solid matrices like soil and sediment. For pyrethroids in sediment, MAE with a dichloromethane:methanol mixture has been successfully applied, followed by cleanup steps usgs.gov. This method can reduce contact time with the solvent compared to traditional methods bioline.org.br.
Accelerated Solvent Extraction (ASE): ASE utilizes high temperatures and pressures to enhance solvent distribution throughout a solid sample, significantly increasing recoveries for organic molecules from complex matrices like soil thermofisher.com. This technique also offers advantages in terms of reduced solvent consumption and increased laboratory efficiency thermofisher.com.
The choice of extraction method is often dictated by the sample matrix and the physicochemical properties of the target analyte. Given that this compound is a viscous, brown liquid icm.edu.pl and a pyrethroid insecticide bioline.org.brmdpi.com, methods effective for other pyrethroids are generally applicable. Sample preparation steps like filtration, centrifugation, and dilution are also crucial to mitigate matrix effects and ensure accurate results nih.goveuropa.eu.
Chromatographic Separation Methods
Chromatographic techniques are fundamental for separating this compound from other co-extracted compounds in complex environmental samples before detection. Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are the most commonly employed methods for pyrethroid analysis demarcheiso17025.commeasurlabs.com.
Gas Chromatography (GC) is a widely used analytical technique for the separation and quantification of volatile and thermally stable compounds, including many pesticides and pyrethroids scioninstruments.commdpi.comthermofisher.com. This compound, being a synthetic pyrethroid, can be analyzed using GC researchgate.netdemarcheiso17025.comcore.ac.uk.
Table 1: Typical GC Conditions for Synthetic Pyrethroid Analysis thaiscience.info
| Parameter | Value |
| Injection Temperature | 250°C |
| Detector Temperature | 300°C |
| Carrier Gas | Helium |
| Carrier Gas Flow | 1.5 mL/min |
| Make-up Gas | Oxygen-free Nitrogen (OFN) |
| Make-up Gas Flow | 14.7 mL/min |
| Injection Mode | Splitless (for 1 min) |
| Injection Volume | 1 µL |
| Oven Temperature Program | 100°C (1 min hold), then 15°C/min to 250°C, then 5°C/min to 280°C (3 min hold) |
GC is frequently coupled with various detectors, such as Electron Capture Detection (ECD) and Mass Spectrometry (MS), to enhance sensitivity and selectivity for pyrethroids measurlabs.comthermofisher.comekb.eg. Fast GC methods, including low-pressure GC/MS, have been developed to reduce analysis time while maintaining good peak shapes and enabling lower limits of detection for pesticides researchgate.net.
High-Performance Liquid Chromatography (HPLC) is another powerful separation technique suitable for the analysis of pyrethroids, especially those that may be less volatile or thermally unstable scioninstruments.comdemarcheiso17025.com. HPLC is often coupled with ultraviolet (UV) detectors for the quantification of pyrethroids researchgate.netmeasurlabs.com.
Table 2: Typical HPLC-UV Conditions for Pyrethroid Analysis (e.g., β-Cyfluthrin in Water) researchgate.netwjarr.com
| Parameter | Value |
| Column | C18 (250 mm × 4.6 mm inner diameter, 5 µm particle size) |
| Mobile Phase | Acetonitrile/Water (4:1 v/v) |
| Flow Rate | 1.5 mL/min |
| Detection Wavelength | 220 nm |
HPLC methods have been developed and validated for the determination of pyrethroids in various environmental matrices. For instance, a method for β-cyfluthrin in water reported a linear range of 0.4-1000 ppb (µg/L) researchgate.net.
Spectrometric Detection Techniques
Following chromatographic separation, spectrometric detectors provide the means to identify and quantify this compound. Mass Spectrometry and Electron Capture Detection are two highly sensitive techniques commonly employed.
Mass Spectrometry (MS) is an invaluable analytical tool for detecting and quantifying trace contaminants in complex environmental samples due to its high sensitivity, selectivity, and capability to provide structural insights mdpi.comepa.gov. When coupled with GC (GC-MS) or LC (LC-MS), it allows for robust analysis of pesticides scioninstruments.comepa.gov. Tandem Mass Spectrometry (MS/MS), particularly triple quadrupole GC-MS/MS, offers a significant increase in selectivity and sensitivity, making it ideal for trace analysis in complex matrices by effectively cutting through chemical background interferences mdpi.comekb.eg.
For pyrethroids in environmental samples (water and sediment), GC-MS/MS has demonstrated excellent performance. For instance, studies on pyrethroids in sediment reported method detection limits (MDLs) ranging from 0.2 to 0.5 µg/kg dry weight using GC/MS/MS usgs.gov. Matrix-spike recoveries for pyrethroids in environmental water samples typically range from 84% to 96% usgs.gov. This enhanced capability is crucial for quantifying pesticides at very low levels, ensuring reliable and accurate results for environmental monitoring epa.gov.
The Electron Capture Detector (ECD) is a highly sensitive and selective detector commonly used in conjunction with Gas Chromatography (GC), particularly effective for compounds containing electronegative atoms such as halogens epa.gov. Since this compound, like many other pyrethroids, is a halogenated compound researchgate.netmeasurlabs.com, ECD is a suitable detection technique for its analysis.
The ECD operates by measuring the reduction in a steady-state current caused by electron-absorbing analyte molecules capturing electrons emitted from a radioactive beta-particle source (e.g., Nickel-63, ⁶³Ni) epa.gov. This reduction in current is proportional to the concentration of the electron-capturing compound.
Table 3: Performance Characteristics of GC-ECD for Synthetic Pyrethroids in Fruits and Vegetables thaiscience.inforesearchgate.net
| Parameter | Range for Six Synthetic Pyrethroids (including Cypermethrin (B145020), Cyfluthrin) |
| Limit of Detection (LOD) | 1 to 5 ng/g |
| Limit of Quantitation (LOQ) | 2.5 to 10 ng/g |
| Intra-batch RSD | 1.8% to 7.4% |
| Inter-batch RSD | 8.9% to 15.7% |
| Recoveries (5 ng/g spiked) | 96.8% - 109.3% |
| Recoveries (10 ng/g spiked) | 86.5% - 96.9% |
| Recoveries (50 ng/g spiked) | 83.8% - 98.4% |
The high sensitivity of ECD allows for the detection of halogenated compounds at picogram levels, making it a popular choice for analyzing pyrethroids in environmental samples, especially for screening large quantities of samples due to its practical sensitivity and efficiency thaiscience.infomeasurlabs.com.
Validation of Analytical Methods for Environmental Monitoring
Validation of analytical methods is a critical step to ensure that the techniques employed for environmental monitoring of compounds like this compound consistently yield accurate, repeatable, and reliable results herts.ac.ukherts.ac.uk. The objective of validation is to demonstrate the suitability of a method for its intended purpose herts.ac.uk. This process typically adheres to international guidelines, such as those provided by the International Council for Harmonisation (ICH Q2(R1)), which define key validation parameters and acceptance criteria herts.ac.uk.
Key parameters for method validation include:
Accuracy : The closeness of test results to the true value. For environmental monitoring, recoveries are often assessed by spiking known concentrations of the analyte into blank matrix samples mims.comwikidata.org.
Precision : The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-laboratory precision) and intermediate precision (inter-day variation) wikidata.org.
Linearity : The ability of the method to elicit test results that are directly proportional to the concentration of the analyte within a given range wikipedia.org.
Detection Limit (DL) / Limit of Detection (LOD) : The lowest concentration of an analyte in a sample that can be detected, but not necessarily quantified wikidata.org.
Quantification Limit (QL) / Limit of Quantification (LOQ) : The lowest concentration of an analyte that can be quantitatively determined with acceptable precision and accuracy.
Specificity/Selectivity : The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.
Robustness : The capacity of a method to remain unaffected by small, deliberate variations in method parameters.
Stability : The stability of the analyte in the sample and standard solutions over time under specified storage conditions wikidata.org.
For environmental monitoring, methods are developed to determine compliance with established maximum residue levels (MRLs) in various matrices, including soil, water (drinking, ground, and surface water), and air herts.ac.uk. Internal standards are frequently used in validated methods to compensate for matrix effects, response drift in the chromatography-detection system, and analyte losses during sample preparation, thereby enhancing the accuracy and robustness of the analysis herts.ac.uk.
An example of validation data for a pyrethroid (cypermethrin) using HPLC-UV/PDA demonstrated linearity with a correlation coefficient (R²) greater than 0.999 in the range of 50% to 150% of the working concentration (25 ppm to 75 ppm), with acceptable accuracy and precision wikipedia.org. For environmental samples, typical recoveries for pyrethroids in water and sediment using GC/MS and GC/MS/MS have ranged from 70% to over 100%, with relative standard deviations generally below 10% mims.com.
Development of Biosensors and Immunological Assays for Pyrethroid Residues
Beyond conventional chromatographic techniques, significant advancements have been made in developing rapid, sensitive, and specific detection methods for pyrethroid residues, including this compound, through biosensors and immunological assays. These methods offer advantages such as simplicity, speed, and lower cost, making them suitable for on-field rapid screening wikipedia.orgflybase.org.
Biosensors are devices that combine a biological recognition element with a transducer to convert a biological signal into a measurable physical signal flybase.orgfishersci.no. For pyrethroid detection, biosensors can be broadly classified into enzyme-based and antigen/antibody-based systems flybase.org.
Enzyme-Based Biosensors : These sensors typically operate on the principle of enzyme inhibition. Many pesticides, including some pyrethroids, can inhibit enzyme activity. By measuring the rate of a catalytic reaction before and after exposure to a sample, the concentration of the pesticide can be inferred wikipedia.org. While effective, a limitation is that enzyme inhibition methods may not identify specific types of pesticides and can be susceptible to matrix interference leading to false positives or negatives wikipedia.org.
Immunosensors : These are a specialized type of biosensor that utilize the specific interaction between an antigen (the pesticide) and an antibody for quantitative detection wikipedia.orgfishersci.no. They offer rapid, sensitive, and specific analysis wikipedia.org.
Immunological Assays , particularly Enzyme-Linked Immunosorbent Assays (ELISA), are widely used for the sensitive and quantitative screening of pyrethroids fishersci.noherts.ac.uksigmaaldrich.com. ELISA methods involve a competitive binding reaction where the pyrethroid in the sample competes with a pyrethroid-enzyme conjugate for binding sites on specific antibodies sigmaaldrich.com. The intensity of the color signal generated is inversely proportional to the concentration of the pyrethroid in the sample sigmaaldrich.com.
Research findings highlight the development of ELISA methods for various pyrethroids, such as cypermethrin and permethrin (B1679614), in agricultural products, demonstrating minimized matrix interferences through direct dilution of extracts herts.ac.uk. For instance, a competitive ELISA method achieved an average I₅₀ (half-maximal inhibitory concentration) of approximately 0.02 µg/mL for several pyrethroids, with a dynamic range of 0.002–0.084 µg/mL fishersci.ca.
Recent advances have focused on enhancing the capabilities of these assays:
Nanoparticle-Based Optical Sensors : Gold nanoparticles (AuNPs) and silver nanoparticles (AgNPs) are used as substrates for surface-enhanced Raman scattering (SERS) to detect pyrethroid residues with low detection limits. For example, a SERS substrate using AuNPs achieved a LOD of 0.01 mg/L for deltamethrin (B41696) in soil herts.ac.uk. Fluorescent nanosensors incorporating upconversion nanoparticles (UCNPs) and molecularly imprinted polymers (MIPs) have also been developed, showing linear quenching of fluorescence intensity with increasing pyrethroid concentrations, such as 0.10–12 mg/L for alpha-cypermethrin (B165848) with a LOD of 0.03 mg/L herts.ac.uk.
Electrochemical Biosensors : These sensors convert biological signals into electrical signals, offering rapid response, low detection limits, and good selectivity wikipedia.org. They can be combined with wearable devices for on-field detection wikipedia.org.
Immunochromatographic Methods : These rapid test strip methods, sometimes combined with SERS, allow for fast, intuitive, and portable detection of pyrethroids like cypermethrin and fenvalerate (B1672596), suitable for primary screening in the field wikipedia.org.
While this compound is one of the earliest synthetic pyrethroids wikipedia.org, the development of highly specific biosensors and immunoassays often focuses on the most prevalent or problematic pyrethroid compounds. However, the principles and advancements in these technologies for the broader pyrethroid class are directly applicable to the future development and refinement of rapid detection methods for this compound.
Future Research Trajectories for Cyclethrin and Pyrethroid Science
Integrated Pest Management Strategies Incorporating Cyclethrin
Integrated Pest Management (IPM) represents a multifaceted approach to pest control that seeks to minimize reliance on conventional chemical pesticides while promoting ecological balance and sustainable food production. rovensanext.comfrontiersin.orgnih.gov For this compound and other pyrethroids, future research in IPM emphasizes their strategic incorporation as part of a broader toolkit. Given their rapid action and relatively short environmental persistence, pyrethroids like this compound are considered compatible with other control methods, including biological agents and cultural practices. rovensanext.com
Key research directions include:
Systems-Based Integration: Moving towards a more synthetic and holistic approach that integrates various IPM practices across different pest types and agricultural systems. This involves understanding complex interactions within agroecosystems to develop comprehensive solutions rather than isolated tactics. frontiersin.org
Minimizing Non-Target Impact: Research continues to explore how this compound and other pyrethroids can be used selectively to minimize adverse effects on beneficial insects, including pollinators, thereby supporting biodiversity within farming systems. rovensanext.com
Hierarchical Application: Future IPM models ideally position chemical control, including the use of pyrethroids, as a last resort, emphasizing preventive measures, monitoring, and decision-making based on economic thresholds. nih.govmdpi.com
Novel Approaches to Resistance Management in this compound-Treated Systems
The widespread and continuous use of pyrethroid insecticides, including this compound, has led to a significant challenge: the evolution of insecticide resistance in pest populations. frontiersin.orgresearchgate.netnih.gov This resistance can manifest through various mechanisms, such as knockdown resistance (kdr) mutations in voltage-gated sodium channels (e.g., F1534S, V1016G, I1532T mutations observed in Aedes albopictus) and enhanced metabolic detoxification by enzymes. frontiersin.org
Future research in resistance management for this compound and pyrethroids focuses on:
Diversified Control Measures: Developing and implementing strategies that involve the rotation of insecticide classes with different modes of action, integrating non-chemical methods like biological control and environmental management, and exploring novel insecticides with entirely new modes of action. frontiersin.orglsu.edu
Advanced Resistance Monitoring: Enhancing monitoring programs to accurately assess resistance levels and identify underlying genetic mechanisms. This includes the use of neurophysiological assays, which can provide a more precise understanding of resistance, even in the absence of known kdr mutations. lsu.edu
Omics Technologies: Leveraging cutting-edge omics approaches (genomics, transcriptomics, proteomics, and metabolomics) to gain deeper insights into the molecular basis of insecticide resistance in vectors. This information is crucial for constructing predictive models, identifying new targets for intervention, and developing tailored control strategies. mdpi.com
Synergist Application: Investigating the co-application of pyrethroids with synergists, which can inhibit detoxification enzymes in pests, thereby enhancing the efficacy of the insecticide and potentially overcoming existing resistance mechanisms. frontiersin.org
Advanced Modeling of Environmental Fate and Ecotoxicological Risk
While specific data on this compound's environmental fate and ecotoxicology are limited, research into pyrethroid environmental behavior highlights critical areas for future modeling and risk assessment. herts.ac.uk Pyrethroids generally exhibit low volatility and tend to associate with dust particles in the air. equiterre.org They are highly hydrophobic, readily partitioning to particulate and dissolved organic matter in aquatic environments, with only the freely dissolved fraction being bioavailable to most aquatic organisms. nih.gov
Future research directions in this area include:
Spatiotemporal Risk Assessment: Developing and applying advanced environmental risk assessment (ERA) models that explicitly account for the spatiotemporal dynamics of pesticide exposure and effects. Current risk assessment frameworks often overlook these crucial aspects. acs.org
Computational Toxicology: Advancing computational toxicology to improve the prediction of environmental risks posed by pesticides. This includes understanding the complex "cocktail effect" of pyrethroids and other pesticides when combined with emerging environmental contaminants such as heavy metals, pharmaceutical and personal care products (PPCPs), and microplastics. frontiersin.org
Refined Bioavailability Assessment: Improving measurements of partition coefficients for pyrethroid insecticides is critical for accurately estimating freely dissolved concentrations, which directly correlates with bioavailability and toxicity to aquatic organisms. nih.gov
Site-Specific Variables: Incorporating site-specific environmental variables, such as organic carbon content, sediment grain size, temperature, and microbial activity, into models to better predict their influence on pyrethroid bioavailability, degradation, and toxicity at a microhabitat scale. nih.gov
Appropriate Model Organisms: Critically evaluating and refining the use of standard model organisms, such as Hyalella azteca, in ecological risk assessments, as their high sensitivity may lead to an overestimation of environmental risk at community or ecosystem levels. nih.govnih.gov
Development of Environmentally Sustainable this compound Derivatives
The ongoing evolution of pyrethroid chemistry aims to develop new compounds that maintain high insecticidal efficacy and cost-effectiveness while significantly reducing environmental impact. mdpi.com Natural pyrethrins (B594832), the botanical precursors to synthetic pyrethroids, offer a benchmark for eco-compatibility due to their rapid biodegradability, low mammalian toxicity, and minimal biomagnification. rovensanext.commdpi.com
Future research in developing sustainable this compound derivatives and novel pyrethroids encompasses:
Enhanced Efficacy and Specificity: Research continues to explore structural modifications to existing pyrethroids to achieve enhanced insecticidal activity and improved target specificity, potentially through a deeper molecular-level understanding of their mode of action. mdpi.com
Reduced Environmental Footprint: Developing derivatives with improved photostability compared to natural pyrethrins, yet with controlled environmental persistence to minimize long-term ecological impact. nih.govjst.go.jp
Novel Chemistries: Investigating entirely new chemical scaffolds and modes of action to circumvent existing resistance mechanisms and provide more sustainable pest control options. lsu.edu
Green Chemistry Principles: Applying green chemistry principles in the synthesis of new derivatives to minimize hazardous substance use and waste generation throughout the production lifecycle.
Remediation Strategies for this compound Environmental Contamination
The increasing use of pyrethroid insecticides has led to concerns about their residues contaminating soil and water bodies, necessitating the development of effective remediation strategies. researchgate.netnih.gov Future research in this domain focuses on eco-friendly and sustainable approaches to mitigate this compound and other pyrethroid contamination.
Key areas of investigation include:
Microbial Bioremediation: This is a highly promising area, leveraging the catabolic activity of pesticide-degrading microorganisms. Research is focused on isolating and characterizing new bacterial and fungal strains (e.g., from genera like Acremonium, Aspergillus, Pseudomonas, Staphylococcus, and Bacillus) capable of efficiently degrading pyrethroids. researchgate.netfrontiersin.orgfrontiersin.org
Bioaugmentation and Biostimulation: Further optimizing bioaugmentation (introducing specific microbial strains) and biostimulation (enhancing indigenous microbial activity through nutrient amendments) techniques for field-scale application. Understanding the complex interactions between inoculated and autochthonous microorganisms, as well as the influence of environmental factors (temperature, pH, moisture, organic matter), is crucial for successful implementation. frontiersin.orgfrontiersin.orgmdpi.com
Advanced Oxidation Processes (AOPs): Exploring and refining AOPs, such as photoelectrochemical oxidation, for the efficient degradation of pyrethroids and their metabolites in contaminated wastewater streams. frontiersin.org
Integrated Remediation Approaches: Investigating the combination of different remediation strategies, such as biological methods with physical containment or phytoremediation, to achieve more comprehensive and efficient removal of contaminants from diverse environmental matrices. nih.gov
In-situ Technologies: Prioritizing the development and scaling up of in-situ remediation technologies, which are carried out directly at the contaminated site, minimizing soil disturbance and often proving more cost-effective. nih.gov
Q & A
Q. What are the key chemical identifiers and structural properties of Cyclethrin critical for experimental reproducibility?
this compound (CAS 97-11-0) is a synthetic pyrethroid with the molecular formula C₁₀H₁₆O₂ and a molecular weight of 168.24 g/mol. Its structure includes a cyclopropane ring and ester functional groups, with a mixed enantiomer ratio (20% cis-, 80% trans-isomers) that influences bioactivity . Accurate reporting of isomer ratios and synthesis conditions (e.g., cycloaddition of 2,5-dimethyl-2,4-hexadiene with ethyl diazoacetate) is essential for reproducibility . Researchers should verify purity via chromatographic methods (e.g., HPLC) and reference EPA systematic naming conventions in documentation .
Q. How can researchers analytically quantify this compound in environmental samples, and what are common interferences?
Gas chromatography-mass spectrometry (GC-MS) is the gold standard for detecting this compound residues due to its volatility and thermal stability. Method validation should include spike-recovery tests (e.g., 70–120% recovery rates) and calibration against certified reference materials. Common interferences include co-eluting pyrethroids (e.g., cypermethrin) and matrix effects from organic matter. Solid-phase extraction (SPE) using C18 cartridges improves sensitivity . Researchers must document detection limits (e.g., ≤0.1 ppm) and cross-validate with tandem MS to resolve false positives .
Q. What mechanisms underlie this compound’s neurotoxic effects in target organisms?
this compound disrupts voltage-gated sodium channels in insect neurons, prolonging depolarization and causing paralysis. In vitro assays using Spodoptera larvae demonstrate dose-dependent knockdown effects, with LD₅₀ values ranging from 0.5–2.0 µg/g depending on synergists (e.g., piperonyl butoxide). Researchers should pair toxicity assays with electrophysiological recordings to confirm mode of action and control for resistance mutations (e.g., kdr alleles) .
Advanced Research Questions
Q. How do isomer ratios (cis vs. trans) impact this compound’s bioactivity, and how can isomer-specific activity be validated?
The trans-isomer exhibits 3–5× higher insecticidal activity than the cis-isomer due to stereoselective binding to sodium channels. To validate isomer-specific effects, researchers should:
- Synthesize enantiomerically pure isomers via chiral column chromatography.
- Conduct toxicity assays (e.g., topical application on Prodenia litura) with LC-MS confirmation of isomer ratios.
- Compare knockdown times and mortality rates using ANOVA with post-hoc Tukey tests .
Q. What experimental designs resolve contradictions in this compound’s efficacy across studies (e.g., synergist-dependent vs. standalone applications)?
Contradictions often arise from variable synergist concentrations or species-specific metabolic pathways (e.g., cytochrome P450 activity). A systematic review approach (PRISMA guidelines) is recommended:
Q. How can researchers optimize this compound synthesis to minimize byproducts while maintaining cost-efficiency?
Key parameters include:
- Temperature control during cycloaddition (optimum: 60–80°C) to reduce dimerization byproducts.
- Catalyst screening (e.g., Rh(II) carboxylates vs. Cu-based catalysts) for enantioselectivity.
- Life-cycle assessment (LCA) to evaluate environmental trade-offs of solvent use (e.g., hexane vs. ethanol) .
Data Reporting and Methodological Best Practices
Q. What statistical methods are appropriate for analyzing this compound’s dose-response relationships in ecotoxicology?
Use probit or logit regression to model mortality-dose curves, reporting 95% confidence intervals for LC₅₀ values. For time-dependent effects (e.g., LT₅₀), Kaplan-Meier survival analysis with Cox proportional hazards models is recommended. Always include control mortality rates and adjust using Abbott’s formula if >20% .
Q. How should researchers address this compound’s environmental persistence in field studies?
Conduct soil half-life (t₁/₂) experiments under controlled conditions (e.g., OECD 307 guidelines), monitoring degradation via LC-MS/MS. Factors like pH (optimal degradation at pH 7–8) and microbial activity must be reported. For aquatic systems, measure sediment-water partitioning coefficients (Kd) to assess bioaccumulation risks .
Tables for Quick Reference
| Parameter | Value/Method | Reference |
|---|---|---|
| CAS Number | 97-11-0 | |
| Molecular Weight | 168.24 g/mol | |
| cis:trans Isomer Ratio | 20:80 | |
| LD₅₀ (Prodenia litura) | 0.5–2.0 µg/g (with synergists) | |
| Soil Half-Life (t₁/₂) | 7–14 days (pH 7, 25°C) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
